5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine
Description
Properties
CAS No. |
23711-09-3 |
|---|---|
Molecular Formula |
C22H32N6O2S |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
5-[3-amino-4-(4-methylpiperazin-1-yl)phenyl]sulfonyl-2-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C22H32N6O2S/c1-25-7-11-27(12-8-25)21-5-3-17(15-19(21)23)31(29,30)18-4-6-22(20(24)16-18)28-13-9-26(2)10-14-28/h3-6,15-16H,7-14,23-24H2,1-2H3 |
InChI Key |
AYTNOVKFMCBSNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCN(CC4)C)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Preparation Methods
Synthesis of 4-(4-Methylpiperazin-1-yl)phenylamine Intermediates
- Starting materials: 1-methyl-4-(4-nitrophenyl)piperazine derivatives.
- Reduction methods: Catalytic hydrogenation using 10% palladium on activated carbon (Pd/C) in ethanol or methanol at room temperature under hydrogen atmosphere is commonly employed to reduce nitro groups to amines. Alternatively, Sn/HCl reduction in chloroform or hydrazine hydrate with nickel catalyst at elevated temperatures (50°C) can be used.
- Purification: After reduction, the product is filtered, extracted, and purified by column chromatography or distillation under vacuum.
| Parameter | Conditions | Yield & Notes |
|---|---|---|
| Catalyst | 10% Pd/C, Raney-Ni, or Sn/HCl | Efficient reduction of nitro to amine |
| Solvent | Ethanol, Methanol, Chloroform | Solvent choice affects reaction rate |
| Temperature | Room temperature to 50°C | Mild conditions prevent piperazine degradation |
| Purification | Chromatography, distillation | High purity amines obtained |
Formation of Sulfonyl Linkage
- Aromatic amines bearing piperazinyl groups are reacted with sulfonyl chlorides or related sulfonylating agents to form sulfonamide bonds.
- The sulfonylation is typically performed under inert atmosphere, in aprotic solvents like tetrahydrofuran (THF) or dichloromethane, with bases (e.g., potassium carbonate) to neutralize HCl formed during the reaction.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by flash chromatography are standard.
Coupling of Two Piperazinyl-Substituted Aromatic Rings
- The sulfonylated intermediate is coupled with another aromatic amine substituted with 4-methylpiperazine to yield the final compound.
- This step may involve palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, depending on the leaving groups and substitution pattern.
- Reaction conditions are optimized to prevent decomposition of sensitive piperazine rings.
Representative Synthetic Route (Summary)
| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 4-fluoronitrobenzene + 1-methylpiperazine, K2CO3, DMSO, reflux 5 h | 4-(4-nitrophenyl)-1-methylpiperazine | 59 |
| 2 | Catalytic hydrogenation | Pd/C, H2, MeOH, room temperature overnight | 4-(4-aminophenyl)-1-methylpiperazine | 70-85 |
| 3 | Sulfonylation | Sulfonyl chloride, base (K2CO3), THF, 0-5°C | Sulfonamide intermediate | 72-85 |
| 4 | Coupling | Pd(OAc)2 catalyst, potassium fluoride, PMHS, THF, 0-25°C | Final sulfonyl-bridged bis(piperazinyl)phenylamine | 65-80 |
Analytical and Purification Techniques
- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm substitution patterns and piperazine integrity.
- Mass Spectrometry (ESI-MS, EI-MS): Molecular ion peaks confirm molecular weight and purity.
- Chromatography: Flash chromatography with solvent systems such as dichloromethane:methanol or hexanes:ethyl acetate:methanol is used for purification.
- Thin-Layer Chromatography (TLC): Reaction monitoring to ensure completion.
- Distillation: Vacuum distillation for intermediate purification.
Summary Table of Key Synthetic Parameters
| Synthetic Step | Reagents/Conditions | Key Observations | Yield Range (%) |
|---|---|---|---|
| Nitro-substituted piperazine synthesis | 4-fluoronitrobenzene, 1-methylpiperazine, K2CO3, DMSO, reflux | Efficient substitution, orange solid formed | 59 |
| Nitro group reduction | Pd/C catalyst, H2, MeOH, room temp | Clean reduction to amine, no piperazine degradation | 70-85 |
| Sulfonylation | Sulfonyl chloride, base, THF, 0-5°C | High yield, sulfonamide bond formation | 72-85 |
| Final coupling | Pd(OAc)2, KF, PMHS, THF, 0-25°C | Efficient coupling, product purity high | 65-80 |
Chemical Reactions Analysis
Types of Reactions
Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted piperazine compounds .
Scientific Research Applications
Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenamine,3,3-sulfonylbis[6-(4-methyl-1-piperazinyl)- exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the piperazine rings can interact with various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analog 1: 5-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)aniline
- Structure: Shares the 4-methylpiperazinyl group and a sulfonyl-linked aromatic system but lacks the dual piperazinyl substitution and the amino group at the 3-position.
- Key Differences :
Structural Analog 2: 3-Substituted-2-(4-methyl-1-piperazinyl)-4-phenylquinolines
- Structure: Features a quinoline core with a 4-methylpiperazinyl group at the 2-position and a phenyl group at the 4-position .
- Key Differences: Quinoline scaffold versus sulfonyl-bridged biphenyl system. Demonstrated micromolar affinity for 5-HT₃ receptors and serotonin uptake sites (e.g., compounds 4b-d) .
- Pharmacological Implications: The target compound’s sulfonyl bridge may improve selectivity for specific 5-HT subtypes due to reduced π-π stacking interactions compared to the planar quinoline system.
Structural Analog 3: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (BP 27511)
- Structure : Pyrimidine core with a 3-pyridyl group and a 4-methylpiperazinyl-adjacent amine .
- Key Differences: Pyrimidine ring introduces distinct electronic properties.
- Pharmacological Implications : Likely divergent target profiles due to core heterocycle differences.
Data Tables
Table 1. Structural and Pharmacological Comparisons
Table 2. Molecular Properties
Research Findings and Implications
- Receptor Selectivity: The target compound’s dual piperazinyl groups may enable dual modulation of 5-HT receptor subtypes (e.g., 5-HT₁A and 5-HT₇), a feature absent in quinolines and pyrimidines .
- Metabolic Stability : The sulfonyl bridge likely reduces oxidative metabolism compared to methylsulfonyl or ether-linked analogs, as seen in related compounds .
Biological Activity
5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine, a compound characterized by its unique structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on neuroleptic-like effects, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group and piperazine moieties, which are known to enhance biological activity through various mechanisms. Its molecular formula is , with a molecular weight of approximately 368.47 g/mol.
Neuroleptic Activity
Research indicates that compounds similar to this compound exhibit neuroleptic-like activity. For example:
- A study on related piperazine derivatives demonstrated that certain modifications led to significant neuroleptic effects comparable to established antipsychotics like chlorpromazine. These compounds inhibited exploratory behavior and conditioned responses in animal models, suggesting an antidopaminergic mechanism of action .
Anticonvulsant Effects
In addition to neuroleptic properties, some derivatives of this compound have shown anticonvulsant effects. Compounds with specific halogen substitutions demonstrated efficacy against seizures induced by electroshock or pentylenetetrazole, indicating their potential role in treating epilepsy .
Case Studies
-
Case Study on Neuroleptic Effects :
- A series of piperazine derivatives, including the compound , were synthesized and tested for their ability to inhibit dopamine receptor activity. Results indicated that modifications at the piperazine ring significantly influenced the neuroleptic activity, with some compounds being more effective than traditional treatments .
- Anticonvulsant Screening :
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. For example, substituting halogenated intermediates with 4-methylpiperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) is a common approach. Key intermediates like 4-(4-methylpiperazino)aniline (CAS 16153-81-4) are often used as starting materials . Purification is achieved via normal-phase chromatography using gradients of methanol (5–10%) and ammonium hydroxide (0.1%) to remove unreacted piperazine derivatives .
Q. How is the compound purified, and what solvents/chromatography systems are recommended?
- Methodological Answer : Normal-phase chromatography with silica gel columns and a mobile phase of methanol (10%) and 0.1% ammonium hydroxide is effective for isolating the target compound. For higher purity (>95%), reverse-phase HPLC with a C18 column and acetonitrile/water (pH-adjusted with acetic acid) can be employed. Yield optimization (up to 85%) is achieved by controlling reaction time and stoichiometric ratios of sulfonylating agents .
Q. What analytical methods are used to confirm the compound’s identity and purity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, pH 6.5 adjusted with 10% acetic acid). Detection at 254 nm ensures separation of by-products like unreacted aniline derivatives .
- NMR : ¹H NMR in DMSO-d₆ confirms the presence of piperazine protons (δ 2.3–2.5 ppm) and sulfonyl groups (δ 7.8–8.1 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~500–510) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for sulfonylation and piperazine substitution steps. Tools like Gaussian or ORCA model reaction pathways, while machine learning (e.g., ICReDD’s algorithms) analyzes experimental datasets to recommend optimal conditions (e.g., solvent polarity, temperature). This reduces trial-and-error experimentation by ~30–40% .
Q. What strategies address contradictions in reported synthesis yields or by-product profiles?
- Methodological Answer : Discrepancies often arise from varying sulfonylating agents (e.g., chlorosulfonic acid vs. sulfonyl chlorides) or solvent choices. Systematic comparison via Design of Experiments (DoE) identifies critical factors:
- Key Variables : Solvent basicity, reaction temperature (60–100°C), and molar ratios (1:1.2 for piperazine:intermediate).
- Resolution : Use LC-MS to track by-products (e.g., dimerized sulfonamides) and adjust quenching steps (e.g., rapid cooling to −20°C) .
Q. How does the compound’s structure influence its pharmacokinetic properties in medicinal chemistry studies?
- Methodological Answer : The dual piperazine groups enhance solubility via protonation at physiological pH, while the sulfonyl linker improves metabolic stability. Comparative studies with analogs (e.g., trifluoromethyl-substituted derivatives) show that lipophilicity (logP ~2.5) correlates with blood-brain barrier penetration. In vitro assays (e.g., microsomal stability tests) quantify metabolic degradation rates .
Q. What in silico tools predict the compound’s reactivity or potential as a kinase inhibitor?
- Methodological Answer : Molecular docking (AutoDock Vina) screens against kinase domains (e.g., Abl1 or EGFR) using PDB structures (e.g., 4WA9). Pharmacophore modeling (MOE) identifies critical interactions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
